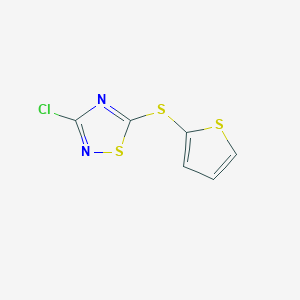

3-Chloro-5-(thiophen-2-ylthio)-1,2,4-thiadiazole

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

3-chloro-5-thiophen-2-ylsulfanyl-1,2,4-thiadiazole | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H3ClN2S3/c7-5-8-6(12-9-5)11-4-2-1-3-10-4/h1-3H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DPVKTZFIFFTJKH-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CSC(=C1)SC2=NC(=NS2)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H3ClN2S3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90375693 | |

| Record name | 3-Chloro-5-(thiophen-2-ylthio)-1,2,4-thiadiazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90375693 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

234.8 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

98816-24-1 | |

| Record name | 3-Chloro-5-(thiophen-2-ylthio)-1,2,4-thiadiazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90375693 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-depth Technical Guide to the Synthesis and Characterization of 3-chloro-5-(thiophen-2-ylthio)-1,2,4-thiadiazole

Introduction: The Significance of the 1,2,4-Thiadiazole Scaffold in Modern Drug Discovery

The 1,2,4-thiadiazole ring is a privileged heterocyclic motif that has garnered significant attention in medicinal chemistry and materials science.[1][2] Its unique electronic properties and ability to participate in various non-covalent interactions have made it a cornerstone in the design of novel therapeutic agents and functional organic materials.[1][2] Derivatives of 1,2,4-thiadiazole have demonstrated a broad spectrum of biological activities, including antimicrobial, anti-inflammatory, and anticancer properties.[1][2][3][4][5] The incorporation of a thiophene moiety, another biologically important heterocycle, is a common strategy in drug design to modulate the pharmacokinetic and pharmacodynamic properties of a lead compound. This guide provides a comprehensive overview of the synthesis and characterization of a specific derivative, 3-chloro-5-(thiophen-2-ylthio)-1,2,4-thiadiazole, a molecule with potential applications in the development of novel bioactive compounds.

Retrosynthetic Analysis and Strategic Approach

A logical retrosynthetic analysis of the target molecule, this compound, suggests a convergent synthetic strategy. The key disconnection lies at the sulfur-carbon bond between the thiadiazole ring and the thiophene moiety. This leads to two key precursors: 3,5-dichloro-1,2,4-thiadiazole and 2-mercaptothiophene. The forward synthesis, therefore, involves the nucleophilic substitution of one of the chlorine atoms of the dichlorothiadiazole with the thiol group of 2-mercaptothiophene. This approach is favored due to the commercial availability or straightforward synthesis of the starting materials.

Figure 1: Retrosynthetic analysis of this compound.

Synthesis of Precursors

Synthesis of 3,5-dichloro-1,2,4-thiadiazole

The synthesis of the key intermediate, 3,5-dichloro-1,2,4-thiadiazole, can be achieved through the reaction of trichloromethanesulfenyl chloride with a source of nitrogen, such as ammonia or an ammonium salt. This reaction proceeds via a cyclization mechanism to form the thiadiazole ring.

Experimental Protocol:

-

In a well-ventilated fume hood, a solution of trichloromethanesulfenyl chloride (1.0 eq) in a suitable aprotic solvent, such as dichloromethane or chloroform, is prepared in a three-necked flask equipped with a stirrer, a dropping funnel, and a reflux condenser.

-

The solution is cooled to 0-5 °C using an ice bath.

-

A solution of aqueous ammonia (2.5 eq) is added dropwise to the cooled solution of trichloromethanesulfenyl chloride with vigorous stirring. The rate of addition should be controlled to maintain the temperature below 10 °C.

-

After the addition is complete, the reaction mixture is allowed to warm to room temperature and stirred for an additional 12-16 hours.

-

The reaction mixture is then washed sequentially with water, dilute hydrochloric acid, and brine.

-

The organic layer is dried over anhydrous magnesium sulfate, filtered, and the solvent is removed under reduced pressure.

-

The crude product is purified by vacuum distillation or column chromatography on silica gel to afford 3,5-dichloro-1,2,4-thiadiazole as a colorless to pale yellow liquid.

Synthesis of 2-Mercaptothiophene

2-Mercaptothiophene can be prepared from 2-bromothiophene via a Grignard reaction followed by quenching with elemental sulfur.[6]

Experimental Protocol:

-

In a flame-dried, three-necked flask under an inert atmosphere (e.g., nitrogen or argon), magnesium turnings (1.1 eq) are suspended in anhydrous diethyl ether.

-

A solution of 2-bromothiophene (1.0 eq) in anhydrous diethyl ether is added dropwise to initiate the Grignard reaction. Gentle heating may be required to start the reaction.

-

Once the reaction has started, the remaining 2-bromothiophene solution is added at a rate that maintains a gentle reflux.

-

After the addition is complete, the reaction mixture is refluxed for an additional 1-2 hours to ensure complete formation of the Grignard reagent.

-

The reaction mixture is cooled to 0 °C in an ice bath, and elemental sulfur (1.1 eq) is added portion-wise.

-

The reaction mixture is stirred at room temperature for 2-3 hours.

-

The reaction is quenched by the slow addition of dilute hydrochloric acid.

-

The aqueous layer is extracted with diethyl ether.

-

The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and the solvent is removed under reduced pressure.

-

The crude product is purified by vacuum distillation to yield 2-mercaptothiophene as a colorless to pale yellow liquid with a characteristic pungent odor.[7]

Synthesis of this compound

The final step in the synthesis involves the nucleophilic substitution of one of the chlorine atoms of 3,5-dichloro-1,2,4-thiadiazole with the deprotonated form of 2-mercaptothiophene. The regioselectivity of this reaction is driven by the electronic properties of the thiadiazole ring.

Figure 2: Synthetic scheme for the target compound.

Experimental Protocol:

-

To a solution of 2-mercaptothiophene (1.0 eq) in a suitable polar aprotic solvent such as N,N-dimethylformamide (DMF) or acetonitrile, a non-nucleophilic base such as potassium carbonate or triethylamine (1.1 eq) is added.

-

The mixture is stirred at room temperature for 30 minutes to ensure the complete formation of the thiolate anion.

-

A solution of 3,5-dichloro-1,2,4-thiadiazole (1.0 eq) in the same solvent is added dropwise to the reaction mixture.

-

The reaction is stirred at room temperature for 4-6 hours, and the progress is monitored by thin-layer chromatography (TLC).

-

Upon completion, the reaction mixture is poured into ice-water and the resulting precipitate is collected by filtration.

-

The crude solid is washed with water and then purified by recrystallization from a suitable solvent system (e.g., ethanol/water or hexanes/ethyl acetate) to afford this compound as a solid.

Characterization of this compound

A comprehensive characterization of the synthesized compound is essential to confirm its identity and purity. The following analytical techniques are recommended:

Nuclear Magnetic Resonance (NMR) Spectroscopy

Predicted ¹H NMR Spectrum (400 MHz, CDCl₃):

| Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) | Integration | Assignment |

| 7.60 - 7.55 | dd | J = 5.2, 1.2 | 1H | H-5' (thiophene) |

| 7.45 - 7.40 | dd | J = 3.6, 1.2 | 1H | H-3' (thiophene) |

| 7.15 - 7.10 | dd | J = 5.2, 3.6 | 1H | H-4' (thiophene) |

Predicted ¹³C NMR Spectrum (101 MHz, CDCl₃):

| Chemical Shift (δ, ppm) | Assignment |

| ~170 | C-5 (thiadiazole) |

| ~155 | C-3 (thiadiazole) |

| ~135 | C-3' (thiophene) |

| ~133 | C-5' (thiophene) |

| ~128 | C-4' (thiophene) |

| ~125 | C-2' (thiophene) |

Mass Spectrometry (MS)

Mass spectrometry is a crucial tool for determining the molecular weight and fragmentation pattern of the synthesized compound.

Predicted Mass Spectrum (Electron Ionization, EI):

| m/z | Predicted Fragment |

| 234/236 | [M]⁺ (Molecular ion peak with isotopic pattern for one chlorine atom) |

| 199 | [M - Cl]⁺ |

| 115 | [C₄H₃S₂]⁺ (Thiophen-2-ylthio cation) |

| 83 | [C₄H₃S]⁺ (Thienyl cation) |

Infrared (IR) Spectroscopy

IR spectroscopy can be used to identify the characteristic functional groups present in the molecule.

Predicted IR Absorptions (KBr, cm⁻¹):

| Wavenumber (cm⁻¹) | Assignment |

| ~3100 | C-H stretching (thiophene) |

| ~1500-1400 | C=C and C=N stretching (aromatic rings) |

| ~850-700 | C-S stretching |

| ~800-600 | C-Cl stretching |

Elemental Analysis

Elemental analysis provides the percentage composition of the elements in the compound, which can be compared with the calculated values to confirm the empirical formula.

Calculated for C₆H₃ClN₂S₃: C, 30.70%; H, 1.29%; N, 11.94%; S, 41.00%. Found: C, ±0.4%; H, ±0.4%; N, ±0.4%; S, ±0.4%.

Potential Applications and Future Directions

The synthesized this compound represents a versatile scaffold for further chemical modifications. The remaining chlorine atom can be displaced by various nucleophiles to generate a library of novel compounds for biological screening. The thiophene ring also offers sites for further functionalization. Given the known biological activities of both the 1,2,4-thiadiazole and thiophene moieties, this compound and its derivatives are promising candidates for investigation as potential antimicrobial, anticancer, or anti-inflammatory agents. Further studies should focus on the derivatization of this core structure and the systematic evaluation of the biological activities of the resulting compounds.

References

-

Some biologically active 1,2,4-thiadiazoles. (URL: [Link])

- Chapter 6: Synthesis, Properties, and Biological Applications of 1,2,4-Thiadiazoles. (URL: Not available)

-

Biological activity of oxadiazole and thiadiazole derivatives - PMC. (URL: [Link])

-

Review on Biological Activities of 1,3,4-Thiadiazole Derivatives. (URL: [Link])

-

4-Thiadiazole: The Biological Activities. (URL: [Link])

- Understanding the Application of 3-Bromo-5-chloro-1,2,4-thiadiazole in Synthesis. (URL: Not available)

-

2-Mercapto thiophene - ChemBK. (URL: [Link])

-

Synthesis of 3-chloro-5-(4-dodecylthiophen-2-yl)-4H-1,2,6-thiadiazin-4-one 6. (URL: [Link])

-

Synthesis of Oxadiazoles, Thiadiazoles and Triazoles Derived from Benzo[b]thiophene. (URL: [Link])

-

Synthesis of 4-substituted 3-chloro-1,2,5-thiadiazoles from monosubstituted glyoximes. (URL: [Link])

- US3564000A - Process for preparing 3-chloro-4-hydroxy-1,2,5-thiadiazole derivatives - Google P

-

5-(Thiophen-2-yl)-1,3,4-thiadiazole derivatives: synthesis, molecular docking and in vitro cytotoxicity evaluation as potential anticancer agents. (URL: [Link])

- CN111087383A - Production method of 2-mercaptothiophene - Google P

-

3‐Chloro‐5‐Substituted‐1,2,4‐Thiadiazoles (TDZs) as Selective and Efficient Protein Thiol Modifiers. (URL: [Link])

-

Green Synthesis of 2-Mercapto 5,6-Dihydro-4H-1,3-Thiazines via Sequential C–S Couplings. (URL: [Link])

-

Synthesis of 1,2,4-thiadiazoles. (URL: [Link])

-

This compound - Fluorochem. (URL: [Link])

- Product Class 11: 1,2,5-Thiadiazoles and Rel

-

structure and spectroscopy of 3-chloro-4-fluoro-1,2,5-thiadiazole. (URL: [Link])

-

Reaction of the model thiol 2-mercaptoethanol and glutathione with methylvinylmaleimide, a Michael acceptor with extended conjugation. (URL: [Link])

-

Synthesis, Reactions and Medicinal Uses of Thiophene. (URL: [Link])

-

Synthesis, Characterization, and Antimicrobial Evaluation of Thiadiazole Derivatives Derived from 2-Amino-5-Thio-1,3,4. (URL: [Link])

-

3‐Chloro‐5‐Substituted‐1,2,4‐Thiadiazoles (TDZs) as Selective and Efficient Protein Thiol Modifiers - ResearchGate. (URL: [Link])

Sources

- 1. epublications.vu.lt [epublications.vu.lt]

- 2. pdf.benchchem.com [pdf.benchchem.com]

- 3. 5-(Thiophen-2-yl)-1,3,4-thiadiazole derivatives: synthesis, molecular docking and in vitro cytotoxicity evaluation as potential anticancer agents - PMC [pmc.ncbi.nlm.nih.gov]

- 4. US3391152A - Methods of preparing thiadiazoles - Google Patents [patents.google.com]

- 5. US3564000A - Process for preparing 3-chloro-4-hydroxy-1,2,5-thiadiazole derivatives - Google Patents [patents.google.com]

- 6. researchgate.net [researchgate.net]

- 7. US3115497A - 3, 4-dichloro-1, 2, 5-thiadiazole and its preparation - Google Patents [patents.google.com]

An In-Depth Technical Guide to the Physicochemical Properties of 3-chloro-5-(thiophen-2-ylthio)-1,2,4-thiadiazole

Prepared for: Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive analysis of the core physicochemical properties of 3-chloro-5-(thiophen-2-ylthio)-1,2,4-thiadiazole . The document is structured to deliver not just raw data, but a field-proven perspective on the causality behind experimental choices and the interpretation of results. We delve into the compound's structural identity, its key physicochemical parameters, detailed protocols for their experimental determination, and its significant potential as a reactive agent in chemical biology and drug discovery. Particular emphasis is placed on the compound's classification as a 3-chloro-1,2,4-thiadiazole, a class of molecules known for their ability to act as selective and efficient modifiers of protein thiols.[1][2] This guide serves as an essential resource for researchers aiming to understand, handle, and utilize this compound in their work.

Introduction and Chemical Identity

This compound belongs to the 1,2,4-thiadiazole family of five-membered aromatic heterocycles.[3] This structural class is of significant interest in medicinal chemistry due to its diverse pharmacological activities.[4][5] The subject molecule is distinguished by two key substituents: a chloro group at the 3-position and a thiophen-2-ylthio group at the 5-position. The chloro-substituent is not merely a structural component but a reactive handle; its position on the electron-deficient thiadiazole ring makes it a potent electrophilic site susceptible to nucleophilic substitution. This reactivity is the cornerstone of its application as a covalent modifier.[1][2]

Molecular Structure:

While experimental data on this specific molecule is sparse, a Safety Data Sheet (SDS) provides some basic information, and its properties can be reliably predicted based on its structure and comparison with related analogues.[6]

Core Physicochemical Properties

A molecule's physicochemical profile governs its behavior in both chemical and biological systems, influencing everything from solubility and stability to membrane permeability and target engagement. The data for this compound, combining available information and calculated predictions, are summarized below.

| Property | Value / Description | Source / Method |

| CAS Number | 98816-24-1 | [7] |

| Molecular Formula | C₆H₃ClN₂S₃ | [7] |

| Molecular Weight | 234.73 g/mol | [7] |

| Appearance | No data available (likely a solid) | [6] |

| Melting Point | No data available | [6] |

| Boiling Point | 394.5 °C at 760 mmHg (Predicted) | [6] |

| Density | 1.65 g/cm³ (Predicted) | [6] |

| Solubility | No data available | [6] |

| Lipophilicity (XLogP3) | ~3.5 - 4.0 (Predicted) | Based on similar fragments[8][9] |

| pKa | Not readily ionizable (Predicted) | Based on structure |

Expert Insight: The high predicted boiling point and density are consistent with a planar, heteroaromatic molecule containing multiple sulfur atoms and a chlorine atom. The predicted lipophilicity (LogP) is a critical parameter. A value in the range of 3.5-4.0 suggests the compound is highly hydrophobic, indicating low aqueous solubility but good potential for crossing lipid membranes.[10][11] This is a key consideration for its utility as a potential drug candidate or biological probe.

Spectroscopic and Structural Characterization (Anticipated)

While specific spectra for this compound are not publicly available, its structure allows for the confident prediction of key spectroscopic features essential for its identification and characterization.[12][13][14][15]

-

¹H NMR (Proton NMR): The spectrum is expected to be dominated by signals from the thiophene ring protons. These three protons would appear as a set of coupled multiplets, likely in the aromatic region (δ 7.0-8.0 ppm). The precise splitting pattern (e.g., doublet of doublets) would confirm the 2-substitution pattern on the thiophene ring.

-

¹³C NMR (Carbon NMR): Six distinct carbon signals are expected. Two signals would correspond to the carbon atoms of the 1,2,4-thiadiazole ring, likely appearing at the lower field (more deshielded) end of the spectrum due to the electronegativity of the adjacent nitrogen and sulfur atoms. The remaining four signals would correspond to the thiophene ring carbons.

-

Mass Spectrometry (MS): High-resolution mass spectrometry (HRMS) is crucial for confirming the elemental composition. The molecular ion peak ([M]⁺) would be expected at m/z ≈ 234.[16] A key diagnostic feature would be the isotopic pattern of the molecular ion, showing a characteristic [M+2] peak with approximately one-third the intensity of the [M]⁺ peak, confirming the presence of a single chlorine atom.

-

Infrared (IR) Spectroscopy: The IR spectrum would show characteristic vibrations for the C=N and N=N bonds within the thiadiazole ring, typically in the 1650-1500 cm⁻¹ region. Aromatic C-H stretching from the thiophene ring would be observed around 3100 cm⁻¹.

Experimental Determination of Physicochemical Properties

To ensure scientific rigor, predicted values must be validated by experimental data. Below are authoritative, step-by-step protocols for determining key physicochemical properties.

Overall Characterization Workflow

The logical flow for characterizing a new chemical entity like this compound involves a tiered approach, starting with identity confirmation and moving to functional property assessment.

Caption: Logical workflow for physicochemical characterization.

Protocol: Lipophilicity (LogD₇.₄) Determination by the Shake-Flask Method

Causality: The octanol-water partition coefficient (LogP or LogD for ionizable compounds) is a critical measure of a compound's lipophilicity, which strongly correlates with its membrane permeability and bioavailability.[11][17] The shake-flask method is considered the "gold standard" for its direct measurement of partitioning.[18]

Methodology:

-

Preparation of Phases: Prepare a phosphate-buffered saline (PBS) solution at pH 7.4. Saturate this buffer with 1-octanol by mixing vigorously and allowing the layers to separate overnight. Similarly, saturate 1-octanol with the PBS buffer. This pre-saturation is critical to prevent volume changes during the experiment.

-

Stock Solution: Prepare a concentrated stock solution of the test compound in a suitable solvent (e.g., DMSO or acetonitrile) at a known concentration (e.g., 10 mM).

-

Partitioning:

-

Add a small volume of the stock solution to a vial containing a known volume of the pre-saturated PBS (e.g., 1 mL). The final organic solvent concentration should be minimal (<1%).

-

Add an equal volume of pre-saturated 1-octanol (1 mL).

-

Cap the vial tightly and shake vigorously using a vortex or flat-bed shaker for at least 30 minutes to ensure equilibrium is reached.[17]

-

-

Phase Separation: Centrifuge the vial at a moderate speed (e.g., 2000 x g) for 10-15 minutes to achieve a clean separation of the aqueous and octanol layers.

-

Quantification:

-

Carefully remove an aliquot from the aqueous phase.

-

Analyze the concentration of the compound in the aliquot using a validated analytical method, such as HPLC-UV or LC-MS.

-

The concentration in the octanol phase is determined by mass balance: [Octanol] = (Initial Total Amount - Amount in Aqueous Phase) / Volume of Octanol.

-

-

Calculation: Calculate the distribution coefficient (D) and its logarithm:

-

D = [Concentration in Octanol] / [Concentration in Aqueous]

-

LogD = log₁₀(D)

-

Self-Validation: The protocol's integrity is maintained by running a control compound with a known LogD value in parallel. The recovery (sum of compound in both phases vs. initial amount) should be between 90-110% to ensure no material was lost to degradation or adsorption.

Protocol: Aqueous Solubility Determination

Causality: Aqueous solubility is a fundamental property that dictates a compound's dissolution rate and bioavailability for oral administration. Poor solubility is a major hurdle in drug development.[19]

Methodology:

-

Sample Preparation: Add an excess amount of the solid compound to a vial containing a known volume of the desired aqueous buffer (e.g., PBS, pH 7.4).

-

Equilibration: Seal the vial and agitate it at a constant temperature (e.g., 25°C or 37°C) for a sufficient period (typically 24-48 hours) to ensure equilibrium is reached.

-

Separation: After equilibration, filter the suspension through a low-binding filter (e.g., 0.22 µm PVDF) or centrifuge at high speed to separate the undissolved solid. This step is critical to avoid inflating the solubility measurement with suspended particles.

-

Quantification: Dilute the clear filtrate with a suitable solvent and determine the concentration of the dissolved compound using a calibrated HPLC-UV or LC-MS method.

-

Result: The measured concentration represents the equilibrium solubility of the compound under the tested conditions.

Reactivity as a Covalent Thiol Modifier

The most significant chemical property of this compound is its reactivity towards nucleophiles, particularly thiols. Research on the broader class of 3-chloro-5-substituted-1,2,4-thiadiazoles has established them as potent and selective covalent modifiers of cysteine residues in proteins.[1][2]

Mechanism of Action: The reaction proceeds via a nucleophilic aromatic substitution (SₙAr) mechanism. The electron-withdrawing nature of the 1,2,4-thiadiazole ring activates the C3 carbon, making the attached chlorine a good leaving group. A deprotonated cysteine residue (thiolate) in a protein acts as the nucleophile, attacking the C3 carbon and displacing the chloride ion to form a stable thioether bond.[2]

Caption: Mechanism of covalent modification of a protein thiol.

Significance: This reactivity makes the compound a valuable tool for:

-

Proteomics: Selectively labeling and identifying cysteine residues in proteins.

-

Drug Discovery: Designing targeted covalent inhibitors that can offer enhanced potency and prolonged duration of action by forming a permanent bond with their target protein.

Stability, Handling, and Disposal

-

Stability: Halogenated thiadiazoles are generally stable under standard laboratory conditions.[20] However, they should be protected from strong bases and nucleophiles, which can cause degradation via substitution of the chlorine atom.

-

Handling: Standard laboratory personal protective equipment (gloves, safety glasses, lab coat) should be worn. Work should be conducted in a well-ventilated fume hood.

-

Disposal: The compound should be disposed of as chemical waste in accordance with local, state, and federal regulations. It should not be discharged into sewer systems.[6]

Conclusion

This compound is a heteroaromatic compound with a distinct physicochemical profile characterized by high lipophilicity and, most importantly, a chemically reactive electrophilic center. While experimentally determined data are limited, its properties can be reliably inferred from its structure and the behavior of analogous compounds. Its primary value to researchers lies in its potential as a selective covalent modifier of protein thiols, making it a powerful tool for chemical biology and a promising scaffold for the development of targeted covalent therapeutics. This guide provides the foundational knowledge and practical protocols necessary for its effective and safe utilization in a research setting.

References

-

FTLOScience. (2022, December 14). Using Log P and Log D to Assess Drug Bioavailability. Available at: [Link]

-

PubMed. (2022, November 4). 3-Chloro-5-Substituted-1,2,4-Thiadiazoles (TDZs) as Selective and Efficient Protein Thiol Modifiers. Available at: [Link]

-

ResearchGate. (2022, September 5). 3‐Chloro‐5‐Substituted‐1,2,4‐Thiadiazoles (TDZs) as Selective and Efficient Protein Thiol Modifiers. Available at: [Link]

-

ResearchGate. 1 H-NMR signals of the 1,3,4-thiadiazole derivatives 1-3. Available at: [Link]

-

ACS Publications. (2025). Design and Synthesis of Thiadiazole Derivatives as Dual EGFR/COX‑2 Inhibitors with Anticancer and Anti-inflammatory Activities. Available at: [Link]

-

ACD/Labs. LogP—Making Sense of the Value. Available at: [Link]

-

MDPI. (2021). Structural Features of 1,3,4-Thiadiazole-Derived Ligands and Their Zn(II) and Cu(II) Complexes Which Demonstrate Synergistic Antibacterial Effects with Kanamycin. Available at: [Link]

-

Wiley Online Library. (2012). NMR spectroscopic characterization of new 2,3-dihydro-1,3,4-thiadiazole derivatives. Available at: [Link]

-

ScienceDirect. Synthesis of 3-chloro-5-(4-dodecylthiophen-2-yl)-4H-1,2,6-thiadiazin-4-one 6. Available at: [Link]

-

MDPI. (2022). Experimental Examination of Solubility and Lipophilicity as Pharmaceutically Relevant Points of Novel Bioactive Hybrid Compounds. Available at: [Link]

-

ResearchGate. Experimental and predicted pKa, log P and solubility of the study compounds. Available at: [Link]

-

PubMed Central. (2018). 5-(Thiophen-2-yl)-1,3,4-thiadiazole derivatives: synthesis, molecular docking and in vitro cytotoxicity evaluation as potential anticancer agents. Available at: [Link]

-

PubChem. 3-Chloro-4-(pyridin-3-yl)-1,2,5-thiadiazole. Available at: [Link]

-

PubMed. Synthesis and reactivity of 4-(2-chloro-5-nitrophenyl)-1,2,3-thiadiazole. A novel one-pot synthesis of N-substituted indole-2-thiols. Available at: [Link]

-

Science of Synthesis. Product Class 11: 1,2,5-Thiadiazoles and Related Compounds. Available at: [Link]

-

PubMed Central. (2014). Synthetic Methods, Chemistry, and the Anticonvulsant Activity of Thiadiazoles. Available at: [Link]

- Google Patents. Process for preparing 3-chloro-4-hydroxy-1,2,5-thiadiazole derivatives.

-

Wikipedia. Thiadiazoles. Available at: [Link]

-

Pharmaffiliates. 3-Chloro-4-(pyridin-3-yl)-1,2,5-thiadiazole. Available at: [Link]

-

PubChem. 3-chloro-5-(thiophen-2-yl)-1,2,4-oxadiazole. Available at: [Link]

-

ResearchGate. Predicted LogP values for (a) thiazolo[3,2-b][2][21][17]triazoles (1a–16a).... Available at: [Link]

-

Journal of Education for Pure Science. (2023). Chemical properties of thiadiazole compounds. Available at: [Link]

-

ResearchGate. (2021). Preparations, Reactions and Biological Activities of 1,3,4-Thiadiazole Derivatives: Reviewing Study. Available at: [Link]

-

PubChem. 3-Chloro-4-morpholino-1,2,5-thiadiazole. Available at: [Link]

-

Guangzhou Webo Technology Co., Ltd. This compound. Available at: [Link]

Sources

- 1. 3-Chloro-5-Substituted-1,2,4-Thiadiazoles (TDZs) as Selective and Efficient Protein Thiol Modifiers - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. Thiadiazoles - Wikipedia [en.wikipedia.org]

- 4. Synthetic Methods, Chemistry, and the Anticonvulsant Activity of Thiadiazoles - PMC [pmc.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. echemi.com [echemi.com]

- 7. 98816-24-1,this compound [weeiboo.com]

- 8. 3-Chloro-4-(pyridin-3-yl)-1,2,5-thiadiazole | C7H4ClN3S | CID 10488164 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 9. PubChemLite - 3-chloro-5-(thiophen-2-yl)-1,2,4-oxadiazole (C6H3ClN2OS) [pubchemlite.lcsb.uni.lu]

- 10. documents.thermofisher.com [documents.thermofisher.com]

- 11. acdlabs.com [acdlabs.com]

- 12. researchgate.net [researchgate.net]

- 13. mdpi.com [mdpi.com]

- 14. researchgate.net [researchgate.net]

- 15. 5-(Thiophen-2-yl)-1,3,4-thiadiazole derivatives: synthesis, molecular docking and in vitro cytotoxicity evaluation as potential anticancer agents - PMC [pmc.ncbi.nlm.nih.gov]

- 16. Design and Synthesis of Thiadiazole Derivatives as Dual EGFR/COX‑2 Inhibitors with Anticancer and Anti-inflammatory Activities - PMC [pmc.ncbi.nlm.nih.gov]

- 17. ftloscience.com [ftloscience.com]

- 18. mdpi.com [mdpi.com]

- 19. researchgate.net [researchgate.net]

- 20. Thieme E-Books & E-Journals [thieme-connect.de]

- 21. pdf.benchchem.com [pdf.benchchem.com]

crystal structure analysis of 3-chloro-5-(thiophen-2-ylthio)-1,2,4-thiadiazole

An In-depth Technical Guide to the Crystal Structure Analysis of 3-chloro-5-(thiophen-2-ylthio)-1,2,4-thiadiazole

For Researchers, Scientists, and Drug Development Professionals

Abstract

The precise determination of the three-dimensional atomic arrangement of a molecule is fundamental to understanding its physicochemical properties and biological activity. This is particularly crucial in drug discovery and development, where structure-activity relationships guide the design of more potent and selective therapeutic agents. This technical guide provides a comprehensive, field-proven methodology for the crystal structure analysis of the novel compound this compound. While a published crystal structure for this specific molecule is not yet available, this document serves as a complete roadmap for its determination, from synthesis to final structural validation. We will delve into the rationale behind experimental choices, ensuring a self-validating workflow that adheres to the highest standards of scientific integrity. This guide is designed for researchers, scientists, and drug development professionals seeking to apply crystallographic techniques to novel heterocyclic compounds.

Introduction: The Imperative of Structural Elucidation

The 1,2,4-thiadiazole scaffold is a privileged heterocycle in medicinal chemistry, with derivatives exhibiting a wide range of biological activities. The introduction of a chloro group at the 3-position and a thiophen-2-ylthio moiety at the 5-position is anticipated to modulate the electronic and steric properties of the molecule, potentially leading to novel pharmacological profiles. While spectroscopic techniques such as Nuclear Magnetic Resonance (NMR), Infrared (IR) spectroscopy, and Mass Spectrometry (MS) are indispensable for confirming the chemical identity and purity of a synthesized compound, only single-crystal X-ray diffraction (SCXRD) can provide an unambiguous determination of its three-dimensional structure in the solid state.[1] This includes precise bond lengths, bond angles, and intermolecular interactions, which are critical for understanding crystal packing and for computational modeling in drug design.

This guide will provide a step-by-step protocol, grounded in established crystallographic principles, for the successful crystal structure determination of this compound.

Synthesis and Spectroscopic Confirmation

The first and most critical step is the synthesis and purification of the target compound. A plausible and efficient synthetic route is proposed, followed by the necessary spectroscopic characterization to confirm the identity of the bulk material before proceeding to crystallization.

Proposed Synthetic Pathway

A logical approach to the synthesis of this compound is the nucleophilic substitution of a thiol on a dichloro-substituted thiadiazole precursor. Specifically, the reaction of 3,5-dichloro-1,2,4-thiadiazole with thiophene-2-thiol in the presence of a suitable base is a promising strategy. Halogenated thiadiazoles are known to readily react with nucleophiles, allowing for the displacement of a chlorine atom.[2]

Experimental Protocol:

-

To a solution of 3,5-dichloro-1,2,4-thiadiazole (1.0 eq) in a suitable aprotic solvent such as acetonitrile or tetrahydrofuran (THF), add thiophene-2-thiol (1.0-1.2 eq).

-

Cool the mixture in an ice bath and add a non-nucleophilic base, such as triethylamine or diisopropylethylamine (1.2 eq), dropwise.

-

Allow the reaction to warm to room temperature and stir for 12-24 hours, monitoring the progress by thin-layer chromatography (TLC).

-

Upon completion, quench the reaction with water and extract the product with a suitable organic solvent (e.g., ethyl acetate).

-

Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel to obtain the pure this compound.

Spectroscopic Validation

Before attempting crystallization, the identity and purity of the synthesized compound must be rigorously confirmed using a suite of spectroscopic techniques.[3][4][5][6][7]

-

¹H and ¹³C NMR Spectroscopy: Will confirm the presence and connectivity of the thiophene and thiadiazole rings. The chemical shifts and coupling constants of the thiophene protons will be characteristic. The carbon spectrum will show the distinct signals for the carbons in both heterocyclic rings.

-

FT-IR Spectroscopy: Will show characteristic vibrational bands for the C-Cl, C=N, C-S, and C-H bonds present in the molecule.

-

High-Resolution Mass Spectrometry (HRMS): Will provide the accurate mass of the molecule, confirming its elemental composition.

Crystallization: The Art and Science of Single Crystal Growth

Obtaining high-quality single crystals is often the most challenging step in X-ray crystallography.[1][8][9] The goal is to create a supersaturated solution from which the molecule can slowly precipitate in an ordered, crystalline lattice. Several techniques should be screened to find the optimal conditions.[10][11]

Solvent Screening

A crucial preliminary step is to assess the solubility of the purified compound in a range of common laboratory solvents of varying polarities (e.g., hexane, toluene, dichloromethane, ethyl acetate, acetone, ethanol, methanol). A good crystallization solvent is one in which the compound is sparingly soluble at room temperature and more soluble upon heating.

Crystallization Techniques

1. Slow Evaporation:

-

Principle: The concentration of the solute is gradually increased as the solvent evaporates, leading to supersaturation and crystal growth.

-

Protocol:

-

Dissolve the compound in a suitable solvent to near saturation.

-

Filter the solution to remove any particulate matter.

-

Place the solution in a small vial, cover it loosely (e.g., with parafilm pierced with a few small holes) to allow for slow evaporation.

-

Store the vial in a vibration-free environment and monitor for crystal formation over several days to weeks.

-

2. Vapor Diffusion:

-

Principle: An antisolvent vapor slowly diffuses into a solution of the compound, reducing its solubility and inducing crystallization. This is an excellent method for milligram quantities.[11]

-

Protocol (Vial-in-Beaker):

-

Dissolve the compound in a small amount of a relatively non-volatile solvent in which it is soluble.

-

Place this vial inside a larger, sealed container (e.g., a beaker or jar) that contains a more volatile antisolvent (a solvent in which the compound is insoluble).

-

The antisolvent vapor will slowly diffuse into the inner vial, causing the solubility of the compound to decrease and promoting crystal growth.

-

3. Solvent Layering (Liquid-Liquid Diffusion):

-

Principle: A layer of antisolvent is carefully added on top of a solution of the compound. Crystallization occurs at the interface as the two solvents slowly mix.

-

Protocol:

-

Prepare a concentrated solution of the compound in a dense solvent.

-

Carefully layer a less dense, miscible antisolvent on top of the solution, minimizing mixing.

-

Seal the container and allow it to stand undisturbed. Crystals will form at the interface.

-

Single-Crystal X-ray Diffraction: Data Collection and Processing

Once a suitable single crystal is obtained, the next step is to perform the X-ray diffraction experiment. Modern diffractometers automate much of this process, but an understanding of the principles is essential for high-quality data.[12][13][14][15]

Crystal Mounting and Data Collection

-

Crystal Selection: Under a microscope, select a well-formed crystal with sharp edges and no visible defects. The ideal size is typically 0.1-0.3 mm in each dimension.

-

Mounting: The selected crystal is mounted on a goniometer head, typically using a cryoloop and cryoprotectant oil, and flash-cooled in a stream of cold nitrogen gas (usually at 100 K) to minimize radiation damage.

-

Data Collection: The mounted crystal is placed in the X-ray beam of the diffractometer. The instrument rotates the crystal through a series of angles while a detector records the diffraction pattern (the positions and intensities of the diffracted X-ray spots).[12][16]

Data Processing

The raw diffraction images are processed to yield a file containing a list of unique reflections with their corresponding intensities. This process involves:

-

Integration: Determining the crystal's unit cell parameters and orientation, and then integrating the intensity of each diffraction spot.[16]

-

Scaling and Merging: The intensities from multiple images are scaled to a common reference frame and symmetry-equivalent reflections are averaged to produce the final dataset. This step also provides important statistics on data quality.[16]

Structure Solution and Refinement

The processed diffraction data is used to solve and refine the crystal structure. This is a computational process that transforms the reflection data into a three-dimensional atomic model.[12]

Structure Solution

The "phase problem" is the central challenge in crystallography: the diffraction experiment measures the intensities of the reflections, but not their phases, both of which are needed to calculate the electron density map. For small molecules like the target compound, "direct methods" are typically used. These are computational algorithms that use statistical relationships between the reflection intensities to estimate the initial phases.

Structure Refinement

The initial model obtained from direct methods is refined to achieve the best possible fit with the experimental data.[17][18] This is an iterative process:

-

Model Building: An initial electron density map is calculated, and atoms are assigned to the peaks of electron density.

-

Least-Squares Refinement: The positions, occupancies, and displacement parameters (which model thermal vibration) of the atoms are adjusted to minimize the difference between the observed structure factors (|F_obs|) and the structure factors calculated from the model (|F_calc|).[17]

-

Difference Fourier Maps: A difference electron density map is calculated at each stage. This map shows regions where the model has too much or too little electron density, guiding the placement of missing atoms (like hydrogens) or the correction of atom assignments.[18]

Data Presentation and Validation

The final crystal structure is presented in a standardized format and validated to ensure its quality.

Crystallographic Data Summary

The key crystallographic data for this compound would be summarized in a table similar to the one below. The values are hypothetical but represent typical data for a small organic molecule.

| Parameter | Hypothetical Value for Target Compound |

| Chemical formula | C₆H₃ClN₂S₃ |

| Formula weight | 234.74 |

| Crystal system | Monoclinic |

| Space group | P2₁/c |

| a (Å) | 8.5 |

| b (Å) | 12.2 |

| c (Å) | 9.8 |

| β (°) | 105.5 |

| Volume (ų) | 978.2 |

| Z | 4 |

| Density (calculated) (g/cm³) | 1.594 |

| Absorption coefficient (mm⁻¹) | 1.05 |

| F(000) | 472 |

| Crystal size (mm³) | 0.25 x 0.20 x 0.15 |

| Theta range for data collection (°) | 2.5 to 28.0 |

| Reflections collected | 8500 |

| Independent reflections | 2250 [R(int) = 0.035] |

| Goodness-of-fit on F² | 1.05 |

| Final R indices [I>2σ(I)] | R1 = 0.045, wR2 = 0.115 |

| R indices (all data) | R1 = 0.060, wR2 = 0.125 |

Structure Validation and Deposition

The finalized crystal structure is typically validated using software like checkCIF, which is provided by the International Union of Crystallography (IUCr).[19][20] This program checks for inconsistencies in the data and potential errors in the structure model. Upon successful validation, the crystallographic data, in the standard Crystallographic Information File (CIF) format, should be deposited in a public database such as the Cambridge Structural Database (CSD) to make it accessible to the scientific community.[19][21][22][23]

Conclusion

The determination of the crystal structure of this compound is a critical step in characterizing this novel compound. While the process requires careful execution and attention to detail, from synthesis and crystallization to data analysis and validation, the resulting three-dimensional atomic model provides unparalleled insight into its molecular architecture. This information is invaluable for understanding its properties, predicting its behavior in biological systems, and guiding future drug development efforts. The methodologies outlined in this guide provide a robust and scientifically sound framework for achieving this goal.

References

- BenchChem. (2025).

-

SPT Labtech. (n.d.). Chemical crystallization. [Link]

-

Murray, J., & Little, M. (2023). Advanced crystallisation methods for small organic molecules. Chemical Society Reviews, 52(6), 2195-2216. [Link]

-

Staples, R. J. (2024). Getting crystals your crystallographer will treasure: a beginner's guide. Acta Crystallographica Section E: Crystallographic Communications, 80(1). [Link]

-

Wikipedia. (2024). Crystallographic database. [Link]

-

Jänsch, N., Schweipert, M., Debarnot, C., et al. (2022). 3‐Chloro‐5‐Substituted‐1,2,4‐Thiadiazoles (TDZs) as Selective and Efficient Protein Thiol Modifiers. Chemistry – A European Journal, 28(50), e202201389. [Link]

-

Hall, S. R., Allen, F. H., & Brown, I. D. (1991). The Crystallographic Information File (CIF): a new standard archive file for crystallography. Acta Crystallographica Section A: Foundations of Crystallography, 47(6), 655-685. [Link]

-

Murray, J., & Little, M. (2023). Advanced crystallisation methods for small organic molecules. University of Southampton Institutional Repository. [Link]

-

Wikipedia. (2024). X-ray crystallography. [Link]

-

Woolfson, M. M., & Clegg, W. (2021). A beginner's guide to X-ray data processing. The Biochemist, 43(2), 52-56. [Link]

-

Metadata Standards Catalog. (n.d.). CIF (Crystallographic Information Framework). [Link]

-

Clegg, W., & Teat, S. J. (2019). Refining X-ray Crystal Structures. In Crystal Structure Analysis. Royal Society of Chemistry. [Link]

-

CCP14. (n.d.). Introduction to Powder Crystallographic Information File (CIF). [Link]

- Sarkar, S. (2022).

-

University of Oklahoma. (n.d.). Structure Refinement. [Link]

- Unnamed Author. (n.d.).

-

International Union of Crystallography. (n.d.). Crystallographic Information Framework (CIF). [Link]

-

Creative Biostructure. (n.d.). What Is Single-Crystal X-ray Diffraction (XRD) and How Does It Work?. [Link]

-

Hranjec, M., et al. (2019). 1,3,4-Thiadiazole-Containing Azo Dyes: Synthesis, Spectroscopic Properties and Molecular Structure. Molecules, 24(19), 3536. [Link]

-

Jänsch, N., Schweipert, M., Debarnot, C., et al. (2022). 3‐Chloro‐5‐Substituted‐1,2,4‐Thiadiazoles (TDZs) as Selective and Efficient Protein Thiol Modifiers. ResearchGate. [Link]

-

Carleton College. (2007). Single-crystal X-ray Diffraction. [Link]

-

Brunger, A. T. (n.d.). Refinement of X-ray Crystal Structures. Stanford University. [Link]

- Ali, A. M., et al. (2022). Synthesis and Characterization of New 1,3,4-Thiadiazole Derivatives Containing Azo Group from Acid Hydrazide And Studying Their Antioxidant Activity. Chemical Methodologies, 6(1), 1-10.

- BenchChem. (n.d.).

-

Al-Majidi, S. M., et al. (2022). Synthesis and characterization of new 1,3,4-thiadiazole derivatives: study of their antibacterial activity and CT-DNA binding. Scientific Reports, 12(1), 17298. [Link]

- Rees, C. W., et al. (2025). Synthesis of 4-substituted 3-chloro-1,2,5-thiadiazoles from monosubstituted glyoximes.

- Moody, C. J., & Rees, C. W. (n.d.).

-

El-Gendy, M. A., et al. (2014). An unexpected synthesis of 3,5-diaryl-1,2,4-thiadiazoles from thiobenzamides and methyl bromocyanoacetate. Beilstein Journal of Organic Chemistry, 10, 2433-2438. [Link]

-

Yurttaş, L., et al. (2015). Synthesis of Some Novel Thiadiazole Derivative Compounds and Screening Their Antidepressant-Like Activities. Molecules, 20(3), 4411-4424. [Link]

- Unnamed Author. (n.d.). METHODS OF SYNTHESIS: 1,3,4-THIADIAZOLE-2-THIONES : A REVIEW.

-

Gavrilov, N. S., et al. (2023). Synthesis of 1,2,4-Triazole-3-Thiol Derivatives from Thiosemicarbazides and Carboxylic Acids Using Polyphosphate Ester. Molecules, 28(19), 6790. [Link]

Sources

- 1. Advanced crystallisation methods for small organic molecules - Chemical Society Reviews (RSC Publishing) [pubs.rsc.org]

- 2. Thieme E-Books & E-Journals [thieme-connect.de]

- 3. 20.198.91.3:8080 [20.198.91.3:8080]

- 4. mdpi.com [mdpi.com]

- 5. chemmethod.com [chemmethod.com]

- 6. pdf.benchchem.com [pdf.benchchem.com]

- 7. Synthesis and characterization of new 1,3,4-thiadiazole derivatives: study of their antibacterial activity and CT-DNA binding - PMC [pmc.ncbi.nlm.nih.gov]

- 8. sptlabtech.com [sptlabtech.com]

- 9. eprints.soton.ac.uk [eprints.soton.ac.uk]

- 10. lafactoria.lec.csic.es [lafactoria.lec.csic.es]

- 11. Getting crystals your crystallographer will treasure: a beginner’s guide - PMC [pmc.ncbi.nlm.nih.gov]

- 12. X-ray crystallography - Wikipedia [en.wikipedia.org]

- 13. creative-biostructure.com [creative-biostructure.com]

- 14. rigaku.com [rigaku.com]

- 15. Single-crystal X-ray Diffraction [serc.carleton.edu]

- 16. portlandpress.com [portlandpress.com]

- 17. books.rsc.org [books.rsc.org]

- 18. ou.edu [ou.edu]

- 19. CIF (Crystallographic Information Framework) – Metadata Standards Catalog [rdamsc.bath.ac.uk]

- 20. iucr.org [iucr.org]

- 21. Crystallographic database - Wikipedia [en.wikipedia.org]

- 22. CIF (Crystallographic Information File): A Standard for Crystallographic Data Interchange - PMC [pmc.ncbi.nlm.nih.gov]

- 23. Introduction to Powder Crystallographic Information File (CIF) [pd.chem.ucl.ac.uk]

Spectroscopic Data for 3-chloro-5-(thiophen-2-ylthio)-1,2,4-thiadiazole: A Technical Overview

An In-depth Guide for Researchers, Scientists, and Drug Development Professionals

Abstract: This technical document provides a structured overview of the expected spectroscopic characteristics of 3-chloro-5-(thiophen-2-ylthio)-1,2,4-thiadiazole. Due to the absence of publicly available experimental spectra for this specific molecule, this guide synthesizes data from analogous structures and predictive models to offer a robust analytical framework. The primary objective is to equip researchers with the necessary reference data for the identification, characterization, and quality control of this compound. The guide is structured to provide foundational knowledge on the expected Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data, underpinned by established principles of spectroscopic interpretation.

Introduction

The 1,2,4-thiadiazole ring is a significant heterocyclic scaffold in medicinal chemistry, known for its diverse biological activities. The specific analogue, this compound, combines this privileged core with a thiophene moiety, a common pharmacophore, and a reactive chloro group, making it a compound of interest for further chemical exploration and drug discovery. Accurate spectroscopic characterization is the cornerstone of such endeavors, ensuring structural integrity and purity. This guide addresses the critical need for a detailed spectroscopic profile of this molecule.

Molecular Structure and Predicted Spectroscopic Features

A precise understanding of the molecular structure is fundamental to interpreting its spectroscopic output. The following section details the predicted data for ¹H NMR, ¹³C NMR, IR, and MS.

Molecular Structure Diagram

Caption: Molecular structure of this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful tool for elucidating the carbon-hydrogen framework of a molecule.

-

Sample Preparation: Dissolve approximately 5-10 mg of the sample in 0.6 mL of a suitable deuterated solvent (e.g., CDCl₃ or DMSO-d₆).

-

Instrumentation: Acquire spectra on a 400 MHz or higher field NMR spectrometer.

-

¹H NMR Acquisition: Obtain the proton spectrum with a sufficient number of scans to achieve a good signal-to-noise ratio.

-

¹³C NMR Acquisition: Obtain the carbon spectrum using a proton-decoupled pulse sequence.

The proton NMR spectrum is expected to be relatively simple, showing signals only for the thiophene ring protons.

| Predicted Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |

| 7.60 - 7.80 | dd | 1H | Thiophene H5 |

| 7.20 - 7.40 | dd | 1H | Thiophene H3 |

| 7.00 - 7.15 | dd | 1H | Thiophene H4 |

-

Rationale: The chemical shifts of the thiophene protons are influenced by the electron-withdrawing nature of the thio-thiadiazole substituent. The H5 proton, being adjacent to the sulfur atom, is expected to be the most deshielded. The coupling constants (J-values) between the thiophene protons would be characteristic of a 2-substituted thiophene ring.

The carbon NMR spectrum will provide information on all carbon atoms in the molecule.

| Predicted Chemical Shift (δ, ppm) | Assignment |

| 165 - 175 | C5 (1,2,4-thiadiazole) |

| 150 - 160 | C3 (1,2,4-thiadiazole) |

| 130 - 135 | Thiophene C5 |

| 128 - 132 | Thiophene C3 |

| 125 - 129 | Thiophene C4 |

| 120 - 125 | Thiophene C2 |

-

Rationale: The carbon atoms of the 1,2,4-thiadiazole ring are expected to appear at low field (downfield) due to the presence of electronegative nitrogen and sulfur atoms and the aromatic nature of the ring. The carbon attached to the chlorine (C3) and the carbon attached to the thio-substituent (C5) will have distinct chemical shifts. The thiophene carbons will appear in the typical aromatic region.

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule.

-

Sample Preparation: The sample can be analyzed as a thin film on a salt plate (if an oil) or as a KBr pellet (if a solid). Alternatively, Attenuated Total Reflectance (ATR) can be used.

-

Instrumentation: Record the spectrum on an FT-IR spectrometer over the range of 4000-400 cm⁻¹.

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| 3100 - 3000 | Weak | C-H stretching (thiophene) |

| 1600 - 1450 | Medium | C=N and C=C stretching (aromatic rings) |

| 1400 - 1200 | Medium | Ring stretching (thiadiazole, thiophene) |

| 850 - 700 | Strong | C-Cl stretching |

| 750 - 650 | Strong | C-S stretching |

-

Rationale: The IR spectrum is expected to show characteristic absorptions for the aromatic C-H bonds of the thiophene ring. The stretching vibrations of the C=N and C=C bonds within both heterocyclic rings will appear in the 1600-1450 cm⁻¹ region. The C-Cl and C-S stretching vibrations are expected at lower wavenumbers.

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule.

-

Ionization: Use a suitable ionization technique, such as Electron Ionization (EI) or Electrospray Ionization (ESI).

-

Analysis: Analyze the ions using a mass analyzer (e.g., quadrupole, time-of-flight).

| m/z (Mass-to-Charge Ratio) | Predicted Fragment |

| [M]+ | Molecular ion |

| [M+2]+ | Isotope peak for ³⁷Cl |

| Loss of Cl | |

| Thiophen-2-ylthio cation | |

| Thiophenyl cation | |

| 3-chloro-1,2,4-thiadiazole-5-thiolate radical cation |

-

Rationale: The mass spectrum should show a molecular ion peak ([M]⁺) corresponding to the molecular weight of the compound. A characteristic feature will be the [M+2]⁺ peak with an intensity of approximately one-third of the [M]⁺ peak, which is indicative of the presence of a single chlorine atom. Common fragmentation pathways would involve the cleavage of the C-S and C-Cl bonds.

Conclusion

This guide provides a predictive but scientifically grounded overview of the key spectroscopic data for this compound. While awaiting experimental verification, these predicted spectra, derived from the analysis of similar chemical structures and fundamental spectroscopic principles, offer a valuable resource for any researcher engaged in the synthesis, identification, or application of this compound. The provided protocols outline the standard methodologies for acquiring the necessary experimental data for confirmation.

References

While no direct spectroscopic data for the target molecule was found, the following references provide data for structurally related compounds that inform the predictions made in this guide.

-

Jänsch, N., et al. (2022). 3-Chloro-5-Substituted-1,2,4-Thiadiazoles (TDZs) as Selective and Efficient Protein Thiol Modifiers. Chemistry – A European Journal. Available at: [Link][1][2][3]

-

Shawali, A. S., et al. (2018). 5-(Thiophen-2-yl)-1,3,4-thiadiazole derivatives: synthesis, molecular docking and in vitro cytotoxicity evaluation as potential anticancer agents. Drug Design, Development and Therapy. Available at: [Link][4][5]

-

Various Authors. (2015). Synthesis and identification of some derivatives of 1,3,4-thiadiazole. Journal of Chemical and Pharmaceutical Research. Available at: [Link][6]

-

Pasinszki, T., et al. (2016). Gas-phase IR spectrum of 3-chloro-4-fluoro-1,2,5-thiadiazole. ResearchGate. Available at: [Link][7]

-

Sarkar, S. (2022). Synthesis and Spectral Characterization of 1,3,4-Thiadiazole Derivatives. Jadavpur University. Available at: [Link][8]

Sources

- 1. 3‐Chloro‐5‐Substituted‐1,2,4‐Thiadiazoles (TDZs) as Selective and Efficient Protein Thiol Modifiers - PMC [pmc.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. Making sure you're not a bot! [opus4.kobv.de]

- 4. 5-(Thiophen-2-yl)-1,3,4-thiadiazole derivatives: synthesis, molecular docking and in vitro cytotoxicity evaluation as potential anticancer agents - PMC [pmc.ncbi.nlm.nih.gov]

- 5. 5-(Thiophen-2-yl)-1,3,4-thiadiazole derivatives: synthesis, molecular docking and in vitro cytotoxicity evaluation as potential anticancer agents - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. jocpr.com [jocpr.com]

- 7. researchgate.net [researchgate.net]

- 8. 20.198.91.3:8080 [20.198.91.3:8080]

An In-depth Technical Guide to the Solubility and Stability of 3-chloro-5-(thiophen-2-ylthio)-1,2,4-thiadiazole

Abstract

This technical guide provides a comprehensive framework for characterizing the aqueous and organic solubility, as well as the chemical stability, of the novel heterocyclic compound 3-chloro-5-(thiophen-2-ylthio)-1,2,4-thiadiazole. While specific experimental data for this molecule is not publicly available, this document synthesizes established principles from the study of 1,2,4-thiadiazoles, thiophenes, and related sulfur-containing heterocycles to present a robust, scientifically-grounded approach for its evaluation.[1][2] Professionals in drug discovery and development will find detailed protocols for solubility assessment and forced degradation studies, underpinned by the rationale for each experimental design choice. The guide also includes templates for data presentation and visual workflows to aid in the systematic evaluation of this and similar chemical entities.

Introduction: The Significance of this compound

Heterocyclic compounds form the backbone of a vast number of pharmaceuticals, owing to their ability to engage in diverse biological interactions.[3][4] The 1,2,4-thiadiazole ring, in particular, is a privileged scaffold in medicinal chemistry, with derivatives exhibiting a wide range of pharmacological activities, including anticancer, antimicrobial, and anti-inflammatory properties.[1][5][6] The subject of this guide, this compound, combines this potent core with a thiophene moiety, another heterocycle known for its role in biologically active compounds.[7] The inclusion of a chloro-substituent and a thioether linkage suggests a molecule with potentially high reactivity and specific binding capabilities, making it a compound of interest for further investigation.[8][9]

A thorough understanding of a compound's solubility and stability is a cornerstone of early-stage drug development. These fundamental physicochemical properties dictate its suitability for biological screening, formulation development, and ultimately, its potential as a therapeutic agent.[10][11] Poor aqueous solubility can hinder absorption and lead to low bioavailability, while chemical instability can result in loss of efficacy and the formation of potentially toxic degradants.[10] This guide outlines the necessary experimental pathways to thoroughly characterize these critical attributes for this compound.

Solubility Profiling: A Multi-faceted Approach

The solubility of a drug candidate is a critical parameter that influences its entire development lifecycle.[11][12] A comprehensive solubility profile in both aqueous and organic media is essential. For early-stage discovery, a kinetic solubility assessment is often sufficient to guide structure-activity relationship (SAR) studies, while a more rigorous thermodynamic (equilibrium) solubility is required for pre-formulation and toxicology studies.[10][11][12]

Rationale for Solvent Selection

The choice of solvents for solubility testing should be guided by their relevance to the drug development process.

-

Aqueous Buffers (pH 2.0, 4.5, 6.8, 7.4): These are critical for simulating the physiological pH range of the gastrointestinal tract and blood, providing insights into how the compound's solubility might vary upon administration.

-

Dimethyl Sulfoxide (DMSO): As a universal solvent for compound storage and initial solubilization in high-throughput screening, understanding its solvation properties is paramount.

-

Ethanol/Water Mixtures: These can be representative of simple formulation vehicles.

-

n-Octanol: Used to determine the octanol-water partition coefficient (LogP), a key indicator of a compound's lipophilicity and its ability to cross cell membranes.[1]

Experimental Protocol: Kinetic Solubility Assessment

This high-throughput method is ideal for early discovery phases when compound availability is limited.[10][11][12] It measures the concentration of a compound in solution when precipitation is first induced from a DMSO stock.[10]

Methodology:

-

Stock Solution Preparation: Prepare a 10 mM stock solution of this compound in 100% DMSO.

-

Serial Dilution: In a 96-well microplate, perform a serial dilution of the DMSO stock solution into the selected aqueous buffers.

-

Incubation: Allow the plate to incubate at room temperature for a defined period (e.g., 2 hours) with gentle agitation.

-

Analysis: Analyze the concentration of the dissolved compound in the supernatant using a suitable method such as nephelometry (light scattering from precipitated particles) or UV-Vis spectroscopy after filtration.[12]

Experimental Protocol: Thermodynamic (Equilibrium) Solubility

This method determines the true solubility of the most stable crystalline form of the compound at equilibrium and is considered the gold standard for pre-formulation.[12]

Methodology:

-

Sample Preparation: Add an excess amount of solid this compound to vials containing the chosen solvents.

-

Equilibration: Agitate the vials at a constant temperature (e.g., 25°C or 37°C) for an extended period (24-72 hours) to ensure equilibrium is reached.

-

Phase Separation: Separate the solid and liquid phases by centrifugation and/or filtration.

-

Quantification: Determine the concentration of the compound in the clear supernatant using a validated analytical method, typically a stability-indicating High-Performance Liquid Chromatography (HPLC) method.

Data Presentation

Quantitative solubility data should be summarized in a clear and concise table.

| Solvent System | Kinetic Solubility (µg/mL) | Thermodynamic Solubility (µg/mL) |

| pH 2.0 Buffer | [Insert Data] | [Insert Data] |

| pH 4.5 Buffer | [Insert Data] | [Insert Data] |

| pH 6.8 Buffer | [Insert Data] | [Insert Data] |

| pH 7.4 Buffer | [Insert Data] | [Insert Data] |

| 10% Ethanol/Water | [Insert Data] | [Insert Data] |

| n-Octanol | [Insert Data] | [Insert Data] |

Stability Assessment: Unveiling Potential Liabilities

The intrinsic stability of a molecule is a critical determinant of its shelf-life, formulation, and storage conditions. Forced degradation (stress testing) is an essential component of drug development that helps identify potential degradation pathways and develop stability-indicating analytical methods.[7][13][14] The 1,2,4-thiadiazole ring, while generally stable due to its aromaticity, can be susceptible to cleavage under certain conditions.[1]

Forced Degradation Studies

Forced degradation involves subjecting the compound to conditions more severe than it would typically encounter to accelerate decomposition.[14][15]

Methodology:

-

Sample Preparation: Prepare solutions of this compound in appropriate solvents (e.g., water, acetonitrile/water).

-

Stress Conditions: Expose the solutions to the following conditions:

-

Acid Hydrolysis: 0.1 M HCl at 60°C for 24 hours.

-

Base Hydrolysis: 0.1 M NaOH at 60°C for 24 hours. The thiadiazole ring may be susceptible to cleavage under basic conditions.[13]

-

Oxidative Degradation: 3% H₂O₂ at room temperature for 24 hours. The thioether linkage and the sulfur atoms in the heterocyclic rings are potential sites of oxidation.

-

Thermal Degradation: Store the solid compound and a solution at an elevated temperature (e.g., 80°C) for 7 days.

-

Photostability: Expose the solid compound and a solution to light with an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt-hours/square meter (as per ICH Q1B guidelines).

-

-

Analysis: Analyze the stressed samples at appropriate time points using a stability-indicating HPLC method. The goal is to achieve 10-30% degradation of the parent compound.

Potential Degradation Pathways

Based on the structure of this compound, several degradation pathways can be hypothesized.

Caption: Potential degradation pathways for the title compound.

Development of a Stability-Indicating HPLC Method

A stability-indicating analytical method (SIAM) is crucial for accurately quantifying the decrease of the active pharmaceutical ingredient (API) due to degradation.[16][17] The method must be able to separate the parent compound from its degradation products and any process-related impurities.[16][18]

Method Development Workflow

Caption: Workflow for developing a stability-indicating HPLC method.

Protocol: Stability-Indicating HPLC Method

Instrumentation:

-

HPLC system with a UV detector or photodiode array (PDA) detector.

Chromatographic Conditions (Starting Point):

-

Column: C18, 250 mm x 4.6 mm, 5 µm particle size.

-

Mobile Phase: A gradient of Mobile Phase A (0.1% formic acid in water) and Mobile Phase B (0.1% formic acid in acetonitrile).

-

Flow Rate: 1.0 mL/min.

-

Detection Wavelength: Determined by UV scan of the parent compound (e.g., 238 nm).[15]

-

Injection Volume: 10 µL.

-

Column Temperature: 30°C.

Validation Parameters (as per ICH Q2(R1) guidelines):

-

Specificity: Demonstrated by the separation of the parent peak from degradant peaks in stressed samples. Peak purity analysis using a PDA detector is essential.[18]

-

Linearity: Assessed over a range of concentrations (e.g., 50-150% of the target concentration).

-

Accuracy & Precision: Determined at multiple concentration levels.

-

Limit of Detection (LOD) & Limit of Quantitation (LOQ): Established to ensure the method is sensitive enough to detect low levels of degradation products.

-

Robustness: Evaluated by making small, deliberate changes to the method parameters (e.g., pH of the mobile phase, column temperature).

Conclusion and Future Directions

This guide provides a comprehensive, albeit predictive, framework for the systematic evaluation of the solubility and stability of this compound. By following the outlined experimental protocols, researchers can generate a robust data package to inform the progression of this compound through the drug discovery and development pipeline. The principles and methodologies described herein are broadly applicable to the characterization of other novel heterocyclic entities. The successful execution of these studies will provide a clear understanding of the compound's developability, enabling informed decisions on formulation strategies and identifying any potential liabilities that may need to be addressed through chemical modification.

References

- Benchchem. Degradation of 1,3,4-Thiadiazole Compounds in Biological Assays. Technical Support Center.

- ISRES. Thiadiazoles and Their Properties. Current Studies in Basic Sciences, Engineering and Technology 2021.

- Kamkhede, D.B., & Solanki, P.R. Estimation And Forced Degradation Study Of Thiazole Derivative By HPLC Technique.

- PubChem. 1,2,4-Thiadiazole.

- Alsenz, J., & Kansy, M. In vitro solubility assays in drug discovery. PubMed.

- Savjani, K.T.

- Perlovich, G.L., & Volkova, T.V.

- Echemi. 3-CHLORO-5-(THIOPHEN-2-YLTHIO)

- Abdellattif, M.H., et al. 5-(Thiophen-2-yl)-1,3,4-thiadiazole derivatives: synthesis, molecular docking and in vitro cytotoxicity evaluation as potential anticancer agents. PubMed Central.

- Bieliaieva, O., & Sych, I. Heterocycles in Medicinal Chemistry. PubMed Central.

- WuXi AppTec. 4 Ways Drug Solubility Testing Helps Discovery & Development.

- Books.

- Koutentis, P.A., et al. Synthesis of 3-chloro-5-(4-dodecylthiophen-2-yl)-4H-1,2,6-thiadiazin-4-one 6.

- SciSpace.

- ResearchGate. Chemical properties of thiadiazole compounds.

- Patel, R.M., et al. Stability indicating HPLC method development - a review.

- Daina, A., & Zoete, V. Recent Advances: Heterocycles in Drugs and Drug Discovery. MDPI.

- Roge, A.B., et al. Forced Degradation Study: An Important Tool in Drug Development. Asian Journal of Research in Chemistry.

- Dong, M.W. Validation of Stability-Indicating HPLC Methods for Pharmaceuticals: Overview, Methodologies, and Case Studies.

- R Discovery.

- Sosič, I., et al. Fragment-Sized Thiazoles in Fragment-Based Drug Discovery Campaigns: Friend or Foe?. PubMed Central.

- Science of Synthesis.

- ResearchGate. 3-Chloro-5-Substituted-1,2,4-Thiadiazoles (TDZs) as Selective and Efficient Protein Thiol Modifiers.

- Kopylovich, M.N., et al. Building 1,2,4-Thiadiazole: Ten Years of Progress.

- Ahmed, R.B., et al. Development and validation of stability indicating HPLC method for quantification of tinidazole. European Journal of Chemistry.

- Wölfle, M., et al. 3-Chloro-5-Substituted-1,2,4-Thiadiazoles (TDZs) as Selective and Efficient Protein Thiol Modifiers. PubMed Central.

- Al-Ostoot, F.H., et al. Synthesis and characterization of new 1,3,4-thiadiazole derivatives: study of their antibacterial activity and CT-DNA binding. PubMed Central.

- PubChem. 3-Chloro-4-morpholino-1,2,5-thiadiazole.

- Santa Cruz Biotechnology. 3-Chloro-5-(3-methoxybenzylsulfonyl)-1,2,4-thiadiazole.

- Guangzhou Webo Technology Co., Ltd. This compound.

Sources

- 1. isres.org [isres.org]

- 2. researchgate.net [researchgate.net]

- 3. Heterocycles in Medicinal Chemistry - PMC [pmc.ncbi.nlm.nih.gov]

- 4. mdpi.com [mdpi.com]

- 5. books.rsc.org [books.rsc.org]

- 6. researchgate.net [researchgate.net]

- 7. 5-(Thiophen-2-yl)-1,3,4-thiadiazole derivatives: synthesis, molecular docking and in vitro cytotoxicity evaluation as potential anticancer agents - PMC [pmc.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

- 9. 3‐Chloro‐5‐Substituted‐1,2,4‐Thiadiazoles (TDZs) as Selective and Efficient Protein Thiol Modifiers - PMC [pmc.ncbi.nlm.nih.gov]

- 10. pharmatutor.org [pharmatutor.org]

- 11. labtesting.wuxiapptec.com [labtesting.wuxiapptec.com]

- 12. In vitro solubility assays in drug discovery - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. pdf.benchchem.com [pdf.benchchem.com]

- 14. ajrconline.org [ajrconline.org]

- 15. researchgate.net [researchgate.net]

- 16. scispace.com [scispace.com]

- 17. researchgate.net [researchgate.net]

- 18. chromatographyonline.com [chromatographyonline.com]

A Research Framework for Evaluating the Biological Potential of 3-chloro-5-(thiophen-2-ylthio)-1,2,4-thiadiazole

Executive Summary

The relentless emergence of drug-resistant pathogens and the complexities of cancer biology necessitate a continuous search for novel chemical scaffolds with therapeutic potential. Heterocyclic compounds, particularly those containing nitrogen and sulfur, form the backbone of many established and experimental drugs. This technical guide focuses on 3-chloro-5-(thiophen-2-ylthio)-1,2,4-thiadiazole , a compound that, while not extensively studied, represents a compelling subject for investigation. It combines three key structural motifs: the versatile 1,2,4-thiadiazole ring, the pharmacologically significant thiophene moiety, and a flexible thioether linkage.

Drawing upon the extensive literature on related structures, this document outlines a comprehensive research framework to systematically evaluate the potential antimicrobial and anticancer activities of this target compound. We provide detailed, field-proven experimental protocols, rationale for methodological choices, and frameworks for data interpretation. This guide is intended for researchers, scientists, and drug development professionals, offering a validated roadmap for exploring a promising area of medicinal chemistry.

Introduction: The Rationale for Investigation

The strategy of combining known pharmacophores into a single hybrid molecule is a cornerstone of modern drug discovery, aiming to create synergistic effects or novel mechanisms of action. The structure of this compound is a prime example of this approach.

-

The 1,2,4-Thiadiazole Core: This five-membered heterocycle is a "privileged scaffold" in medicinal chemistry.[1][2] Its derivatives are known to exhibit a vast array of biological activities, including antimicrobial, anti-inflammatory, anticonvulsant, and anticancer effects.[3][4][5] The mesoionic character of the thiadiazole ring allows it to effectively cross cellular membranes and interact with biological targets.[6][7]

-

The Thiophene Moiety: Thiophene and its derivatives are isosteres of benzene and are integral to numerous pharmaceuticals. This ring system is associated with a broad spectrum of pharmacological properties, including potent antibacterial, antifungal, and antitumor activities.[8][9] The incorporation of a thiophene ring can enhance lipophilicity and modulate electronic properties, often leading to improved biological potency.[10]

-

Molecular Hybridization: The thioether linkage provides rotational flexibility, allowing the two aromatic rings to adopt optimal conformations for binding to biological targets. The combination of the electron-withdrawing 1,2,4-thiadiazole and the electron-rich thiophene, bridged by a sulfur atom, creates a unique electronic and steric profile that warrants thorough investigation.

This guide, therefore, postulates that this compound is a strong candidate for exhibiting significant, therapeutically relevant biological activity. The following sections detail the necessary steps to synthesize and validate this hypothesis.

Proposed Synthesis of the Target Compound

Caption: Hypothetical inhibition of the PI3K/Akt signaling pathway.

Experimental Protocols for Biological Evaluation

To empirically validate the hypothesized activities, a series of standardized, robust in vitro assays are required. The following protocols are designed to be self-validating through the inclusion of appropriate controls and standards.

In Vitro Anticancer Cytotoxicity Screening

The MTT assay is a reliable, colorimetric method for assessing cell metabolic activity, which serves as an indicator of cell viability. [11][12]It is a foundational tool for initial cytotoxicity screening. [13] Protocol: MTT Assay for IC₅₀ Determination

-

Cell Culture: Culture human cancer cell lines (e.g., MCF-7, A549) and a non-cancerous control line (e.g., HEK293) in appropriate media until they reach ~80% confluency.

-

Seeding: Trypsinize and seed the cells into 96-well plates at a density of 5,000-10,000 cells/well. Incubate for 24 hours to allow for cell attachment.

-

Compound Treatment: Prepare a stock solution of the test compound in DMSO. Perform serial dilutions in culture media to achieve a range of final concentrations (e.g., 0.1 to 100 µM). Replace the media in the wells with the compound-containing media. Include wells with vehicle control (DMSO) and a positive control (e.g., Etoposide). [3]4. Incubation: Incubate the plates for 48 hours at 37°C in a humidified 5% CO₂ atmosphere.

-

MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for another 4 hours.

-

Formazan Solubilization: Carefully remove the media and add 150 µL of DMSO to each well to dissolve the formazan crystals.

-

Absorbance Reading: Measure the absorbance at 570 nm using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability relative to the vehicle control. Plot the viability against the log of the compound concentration and determine the half-maximal inhibitory concentration (IC₅₀) using non-linear regression analysis.

Caption: Workflow for the MTT cytotoxicity assay.

Data Presentation: Cytotoxicity Profile

| Cell Line | Compound | Incubation Time (hours) | IC₅₀ (µM) | Selectivity Index (SI) |

| MCF-7 (Breast Cancer) | Test Compound | 48 | Data | Data |

| A549 (Lung Cancer) | Test Compound | 48 | Data | Data |

| HT-29 (Colon Cancer) | Test Compound | 48 | Data | Data |

| HEK293 (Normal Kidney) | Test Compound | 48 | Data | - |